molecular formula C25H42Br2O4S B12511234 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine

Cat. No.: B12511234
M. Wt: 598.5 g/mol
InChI Key: FRSCCZDSSYMDKY-UHFFFAOYSA-N
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Description

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound characterized by its unique structure, which includes bromine atoms, ethylhexyl groups, and a thieno[3,4-b][1,4]dioxepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices. The ethylhexyl groups enhance solubility and processability, while the bromine atoms facilitate further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-3,3-bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is unique due to its specific combination of bromine atoms, ethylhexyl groups, and the thieno[3,4-b][1,4]dioxepine core. This combination imparts distinct electronic properties and makes it highly versatile for various applications in organic electronics and materials science .

Properties

Molecular Formula

C25H42Br2O4S

Molecular Weight

598.5 g/mol

IUPAC Name

6,8-dibromo-3,3-bis(2-ethylhexoxymethyl)-2,4-dihydrothieno[3,4-b][1,4]dioxepine

InChI

InChI=1S/C25H42Br2O4S/c1-5-9-11-19(7-3)13-28-15-25(16-29-14-20(8-4)12-10-6-2)17-30-21-22(31-18-25)24(27)32-23(21)26/h19-20H,5-18H2,1-4H3

InChI Key

FRSCCZDSSYMDKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COCC1(COC2=C(SC(=C2OC1)Br)Br)COCC(CC)CCCC

Origin of Product

United States

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